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Compound of Interest

Compound Name:
(6-Chloroimidazo[1,2-a]pyridin-2-

yl)methanol

Cat. No.: B1287334 Get Quote

InChI Key: NBOXKWPAFWOANI-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document

summarizes its chemical identity, physicochemical properties, a detailed potential synthesis

protocol, and insights into its anticipated biological activities based on related compounds.

Core Compound Information
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a derivative of the imidazo[1,2-a]pyridine

scaffold, a privileged structure in drug discovery due to its wide range of biological activities.

The presence of a chlorine atom at the 6-position and a methanol group at the 2-position are

key structural features that can influence its chemical properties and biological target

interactions.

Table 1: Chemical and Physical Properties
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Property Value Source

IUPAC Name
(6-Chloroimidazo[1,2-a]pyridin-

2-yl)methanol
-

InChI Key
NBOXKWPAFWOANI-

UHFFFAOYSA-N
PubChemLite

Molecular Formula C₈H₇ClN₂O Santa Cruz Biotechnology[1]

Molecular Weight 182.61 g/mol Santa Cruz Biotechnology[1]

CAS Number 1039416-36-8 Santa Cruz Biotechnology[1]

Predicted XlogP 1.5 PubChemLite

Predicted Collision Cross

Section ([M+H]⁺)
132.9 Å² PubChemLite

Predicted Collision Cross

Section ([M+Na]⁺)
145.4 Å² PubChemLite

Predicted Collision Cross

Section ([M-H]⁻)
134.3 Å² PubChemLite

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are

not readily available in the public domain and would require experimental determination.

Experimental Protocols
Proposed Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol
While a specific protocol for the direct synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol is not explicitly detailed in the reviewed literature, a plausible and efficient multi-

step synthesis can be proposed based on established methodologies for analogous

imidazo[1,2-a]pyridine derivatives. The general strategy involves the construction of the

imidazo[1,2-a]pyridine core followed by functional group manipulation to introduce the

methanol moiety.

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
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This initial step involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-

dichloroacetone. This is a common and effective method for forming the imidazo[1,2-a]pyridine

ring system.[2]

Materials: 2-amino-5-chloropyridine, 1,3-dichloroacetone, acetonitrile, sodium bicarbonate.

Procedure:

Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

Add 1,3-dichloroacetone (1.0-1.2 eq) to the solution.

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

The resulting precipitate, the hydrohalide salt of the product, is collected by vacuum

filtration and washed with cold acetonitrile.

The crude product is then dissolved in water and neutralized with a saturated solution of

sodium bicarbonate to yield the free base, 6-Chloro-2-(chloromethyl)imidazo[1,2-

a]pyridine, which can be isolated by filtration or extraction with a suitable organic solvent

like dichloromethane.

Step 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The chloromethyl intermediate is a versatile precursor that can be converted to the

corresponding carboxylic acid. This can be achieved through a nitrile intermediate followed by

hydrolysis.

Materials: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, sodium cyanide, dimethyl

sulfoxide (DMSO), aqueous acid (e.g., HCl).

Procedure:

Dissolve 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in DMSO.

Add sodium cyanide (NaCN) and stir the mixture at room temperature until the reaction is

complete (monitored by TLC).
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The resulting 2-cyanomethyl derivative is then hydrolyzed by heating in an aqueous acidic

solution to yield 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.[3][4]

Step 3: Reduction to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

The final step is the reduction of the carboxylic acid to the primary alcohol.

Materials: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a suitable reducing agent (e.g.,

lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)), anhydrous

tetrahydrofuran (THF).

Procedure:

Suspend 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous THF under an

inert atmosphere (e.g., nitrogen or argon).

Carefully add the reducing agent (e.g., a solution of LiAlH₄ in THF) to the suspension at 0

°C.

Allow the reaction to warm to room temperature and stir until the reduction is complete

(monitored by TLC).

The reaction is then carefully quenched with water and a sodium hydroxide solution, and

the resulting solid is filtered off.

The filtrate is concentrated under reduced pressure, and the crude product can be purified

by column chromatography on silica gel to afford (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol.
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Proposed Synthesis Workflow
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Caption: Proposed synthetic workflow for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Biological Activity and Potential Signaling Pathways
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While specific biological data for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not

extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has

demonstrated significant potential as anticancer agents.[5][6][7][8] Studies on various

substituted imidazo[1,2-a]pyridines, including those with a 6-chloro substituent, have reported

cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Related Imidazo[1,2-a]Pyridine Derivatives

Compound/Derivati
ve Class

Cancer Cell Line(s)
Reported IC₅₀
Values

Reference

6-(Imidazo[1,2-

a]pyridin-6-

yl)quinazoline

derivatives

HCC827, A549, SH-

SY5Y, HEL, MCF-7
0.09 µM to 0.43 µM [7]

Novel Imidazo[1,2-

a]Pyridine Hybrids

(HB9, HB10)

A549 (lung), HepG2

(liver)

HB9: 50.56 µM

(A549)HB10: 51.52

µM (HepG2)

[5][8]

Novel Imidazo[1,2-

a]Pyridine

Compounds (IP-5, IP-

6)

HCC1937 (breast)
IP-5: 45 µMIP-6: 47.7

µM
[6][9]

The mechanism of action for the anticancer effects of imidazo[1,2-a]pyridines often involves the

induction of apoptosis (programmed cell death). Several key signaling pathways have been

implicated.

A plausible mechanism of action, based on studies of related compounds, suggests that (6-
Chloroimidazo[1,2-a]pyridin-2-yl)methanol could potentially inhibit the PI3K/AKT/mTOR

signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and growth, and its

dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle

arrest and the initiation of apoptosis.

The apoptotic cascade is typically executed by a family of proteases called caspases.

Imidazo[1,2-a]pyridine derivatives have been shown to activate both initiator caspases (like
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caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7).[6]

Activation of these caspases leads to the cleavage of cellular substrates, resulting in the

characteristic morphological and biochemical changes of apoptosis.

Potential Anticancer Signaling Pathway
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Caption: Plausible anticancer signaling pathway for (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://journal.waocp.org/article_90265_ef924252229db6df41e8601b86293b8c.pdf
https://www.benchchem.com/product/b1287334?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287334?utm_src=pdf-body
https://www.benchchem.com/product/b1287334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound with significant potential for

further investigation in the field of drug discovery, particularly in oncology. This technical guide

provides foundational information for researchers, including its chemical identifiers, a detailed

proposed synthesis workflow, and an overview of its likely biological activities based on the

extensive research on the imidazo[1,2-a]pyridine scaffold. Further experimental validation of its

physicochemical properties and biological efficacy is warranted to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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